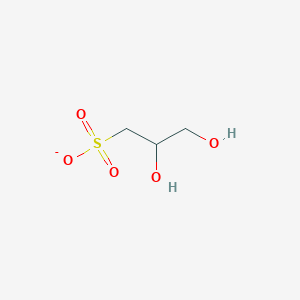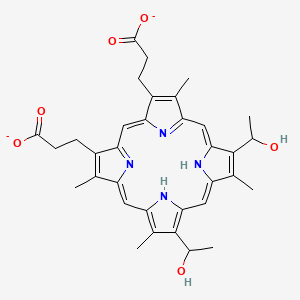
haematoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-free derivatives of heme with 4 methyl groups, 2 hydroxyethyl groups and 2 propionic acid groups attached to the pyrrole rings. Some of these PHOTOSENSITIZING AGENTS are used in the PHOTOTHERAPY of malignant NEOPLASMS.
Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment Haematoporphyrin IX is a potent agent in photodynamic therapy, especially for malignant tumors. Studies have shown its effectiveness in sensitizing tumor cells to light, leading to significant destruction of tumor tissues. This property has been particularly observed in glioma cells and other neoplasms resistant to conventional therapies (Diamond et al., 1972).
Inhibition of Malaria Pigment Polymerization Research indicates that haematoporphyrin IX can effectively inhibit the polymerization of haematin to β-haematin, a key process in malaria pathology. This inhibition suggests potential antimalarial applications, as it interferes with the life cycle of the malarial parasite (Basilico et al., 1997).
Studies on Aggregation and Binding Investigations into the aggregation behavior of haematoporphyrin IX reveal insights into its interactions in biological systems. For instance, studies on its dimerization and its interaction with cellular and serum proteins have provided a better understanding of its behavior in biological environments, which is crucial for its therapeutic applications (Margalit et al., 1983).
Role in Photodynamic Therapy of Cancer Haematoporphyrin IX's role in the induction of haem oxygenase messenger RNA in photodynamic therapy of cancer highlights its impact at the molecular level, contributing to our understanding of cellular responses to photodynamic stress (Bressoud et al., 1992).
Applications in Tumour Diagnostics Studies have explored the use of haematoporphyrin IX in the diagnosis of carcinomas, such as bladder cancer, by exploiting its preferential localization in malignant tissues and its fluorescent properties, which can aid in identifying cancerous cells (Kelly, 1975).
Effect on Cellular and Tissue pH Research on the volumetric titration of haematoporphyrin IX provides insights into its pH-dependent behavior, which is critical for its selective biodistribution in photochemotherapeutic applications. The studies reveal a twofold mechanism influenced by pH, involving tissue distribution and cell membrane penetration (Barrett et al., 1990).
Propriétés
Nom du produit |
haematoporphyrin IX |
|---|---|
Formule moléculaire |
C34H36N4O6-2 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)/p-2 |
Clé InChI |
KFKRXESVMDBTNQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O |
Synonymes |
Haematoporphyrin IX Hematoporphyrin Hematoporphyrins Hemedonin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)
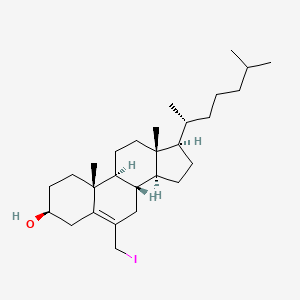
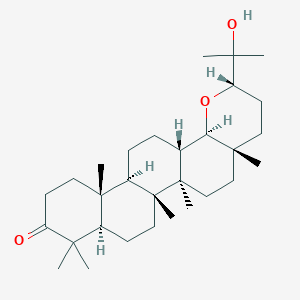
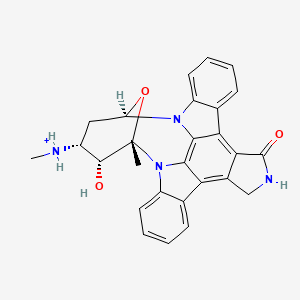
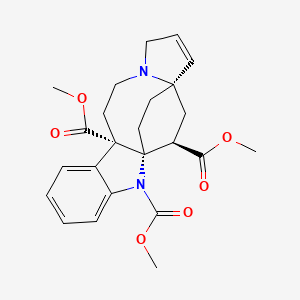
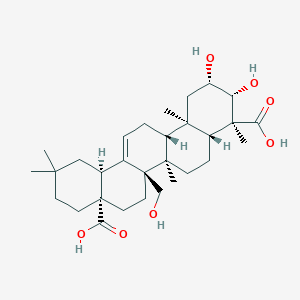
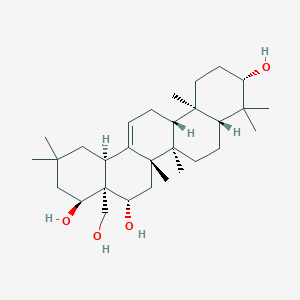
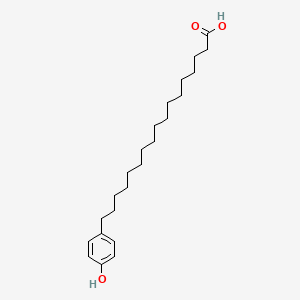
![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)
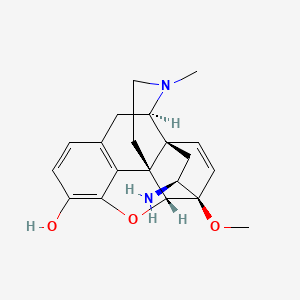
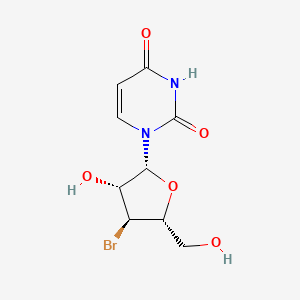
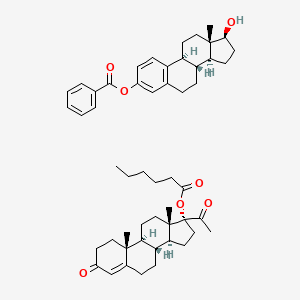
![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)
